

Undecyl 8-Bromoocanoate: A Technical Guide to Its Predicted Spectral Characteristics and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Undecyl 8-bromoocanoate*

Cat. No.: *B15551485*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecyl 8-bromoocanoate is a long-chain fatty acid ester containing a terminal bromine atom, a structure lending itself to applications in organic synthesis, drug delivery systems, and materials science. Its utility as a bifunctional molecule—possessing a reactive electrophilic site and a long lipophilic chain—makes it a valuable intermediate. This technical guide provides a comprehensive overview of the predicted spectral characteristics of **undecyl 8-bromoocanoate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, proposed experimental protocols for its synthesis and subsequent spectral analysis are also presented. Due to the limited availability of public experimental data for this specific compound, the spectral data herein are predicted based on established principles and analysis of structurally related compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **undecyl 8-bromoocanoate**. These predictions are derived from the analysis of its constituent functional groups and comparison with spectral data for analogous compounds, such as ethyl 8-bromoocanoate and other long-chain esters.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.06	Triplet (t)	2H	-O-CH ₂ -(CH ₂) ₉ -CH ₃
~3.40	Triplet (t)	2H	Br-CH ₂ -(CH ₂) ₆ -C(O)O-
~2.29	Triplet (t)	2H	-(CH ₂) ₅ -CH ₂ -C(O)O-
~1.85	Quintet (p)	2H	Br-CH ₂ -CH ₂ -(CH ₂) ₅ -C(O)O-
~1.62	Quintet (p)	2H	-O-CH ₂ -CH ₂ -(CH ₂) ₈ -CH ₃
~1.42	Multiplet (m)	4H	Br-(CH ₂) ₂ -CH ₂ -CH ₂ -CH ₂ -(CH ₂) ₂ -C(O)O-
~1.26	Multiplet (m)	18H	Overlapping signals from -(CH ₂) ₆ - in the undecyl chain and -(CH ₂) ₂ - in the octanoate chain
~0.88	Triplet (t)	3H	-O-(CH ₂) ₁₀ -CH ₃

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (ppm)	Assignment
~173.8	C=O (Ester carbonyl)
~64.8	-O-CH ₂ -(CH ₂) ₉ -CH ₃
~34.8	-CH ₂ -C(O)O-
~33.8	Br-CH ₂ -
~32.6	Br-CH ₂ -CH ₂ -
~31.9	-(CH ₂) ₈ -CH ₂ -CH ₃ (Undecyl chain)
~29.5	Overlapping signals from undecyl chain CH ₂
~29.3	Overlapping signals from undecyl chain CH ₂
~29.2	Overlapping signals from undecyl chain CH ₂
~28.6	-O-CH ₂ -CH ₂ - (Undecyl chain)
~28.0	Br-(CH ₂) ₂ -CH ₂ -
~25.9	-O-CH ₂ -CH ₂ -CH ₂ - (Undecyl chain)
~24.9	-CH ₂ -CH ₂ -C(O)O-
~22.7	-CH ₂ -CH ₂ -CH ₃ (Undecyl chain)
~14.1	-CH ₃

Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925, 2855	Strong	C-H stretching (alkane)
1738	Strong	C=O stretching (ester)
1465	Medium	C-H bending (methylene)
1170	Strong	C-O stretching (ester)
645	Medium	C-Br stretching (alkyl halide)

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
378 / 380	Low	[M] ⁺ , Molecular ion peak with characteristic 1:1 ratio for Bromine isotopes
299	Medium	[M - Br] ⁺ , Loss of bromine radical
223 / 225	Medium	[Br(CH ₂) ₇ CO] ⁺ , Acylium ion
155	High	[C ₁₁ H ₂₃] ⁺ , Undecyl carbocation
171	High	[M - Br - C ₁₁ H ₂₂] ⁺ , McLafferty rearrangement product

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis of **undecyl 8-bromo octanoate** and its spectral characterization.

Synthesis of Undecyl 8-Bromo Octanoate

This protocol describes a Fischer esterification reaction.

Materials:

- 8-Bromo octanoic acid
- Undecan-1-ol
- Concentrated sulfuric acid (H₂SO₄)
- Toluene
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 8-bromooctanoic acid (1 equivalent), undecan-1-ol (1.2 equivalents), and toluene (100 mL).
- Slowly add concentrated sulfuric acid (0.05 equivalents) as a catalyst.
- Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

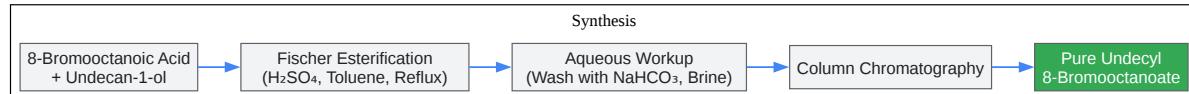
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **undecyl 8-bromooctanoate**.

Spectral Data Acquisition

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

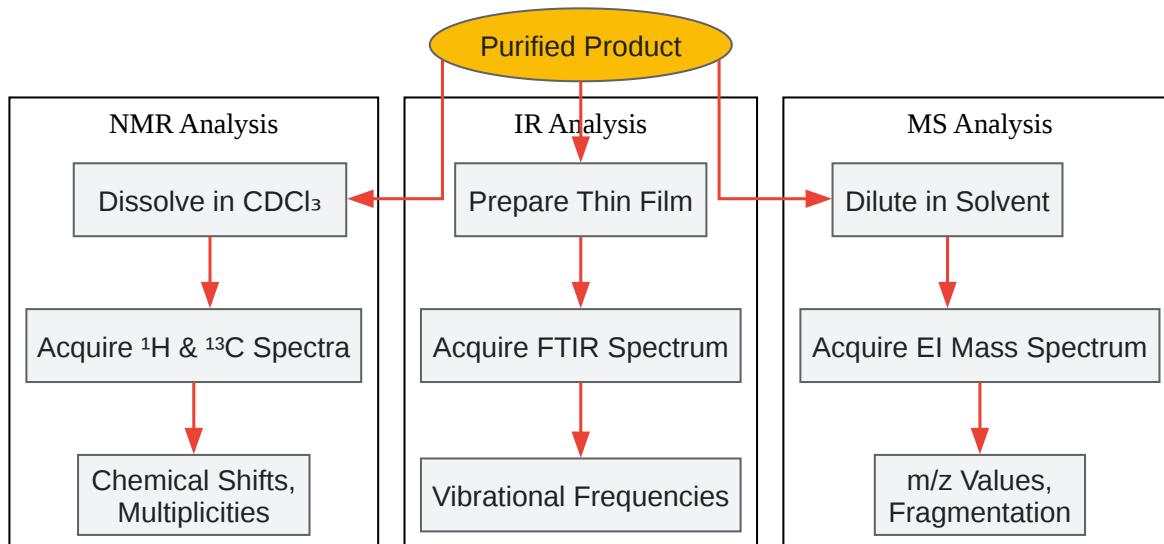
- Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Parameters: Employ a spectral width of 16 ppm, a relaxation delay of 1 second, and acquire 16-32 scans.
- ^{13}C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and acquire 1024-2048 scans.

2.2.2. Infrared (IR) Spectroscopy


- Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum from 4000 cm^{-1} to 400 cm^{-1} with a resolution of 4 cm^{-1} and co-add 16-32 scans.

2.2.3. Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) into the mass spectrometer via a gas chromatograph (GC-MS) or direct infusion.
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Analysis: Scan a mass-to-charge (m/z) range of 50-500 amu.


Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis and analysis processes.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **undecyl 8-bromooctanoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectral characterization.

- To cite this document: BenchChem. [Undecyl 8-Bromooctanoate: A Technical Guide to Its Predicted Spectral Characteristics and Synthesis]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b15551485#undecyl-8-bromooctanoate-spectral-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com